Cas no 2034619-16-2 (Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)-)

Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)-, is a specialized organic compound featuring a pyridinyl core substituted with a cyclopropylmethoxy group and a 4,4-difluoropiperidinyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The cyclopropylmethoxy group enhances metabolic stability, while the 4,4-difluoropiperidinyl fragment contributes to improved lipophilicity and binding affinity. Its well-defined stereochemistry and functional group arrangement make it a versatile intermediate for the synthesis of bioactive molecules. The compound’s stability under physiological conditions and compatibility with further derivatization underscore its utility in drug discovery and development.
Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- structure
2034619-16-2 structure
Product Name:Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)-
CAS No:2034619-16-2
MF:C15H18F2N2O2
MW:296.312430858612
CID:5944477
PubChem ID:92085486
Update Time:2025-10-30

Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)-
    • AKOS026701206
    • (2-(cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone
    • 2034619-16-2
    • [2-(cyclopropylmethoxy)pyridin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone
    • 2-(cyclopropylmethoxy)-4-(4,4-difluoropiperidine-1-carbonyl)pyridine
    • F6475-6405
    • Inchi: 1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2
    • InChI Key: GRYKKGIWJPSJOR-UHFFFAOYSA-N
    • SMILES: C(C1C=CN=C(OCC2CC2)C=1)(N1CCC(F)(F)CC1)=O

Computed Properties

  • Exact Mass: 296.13363415g/mol
  • Monoisotopic Mass: 296.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 429.9±45.0 °C(Predicted)
  • pka: 3.31±0.20(Predicted)

Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- Pricemore >>

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Additional information on Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)-

Research Brief on Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- (CAS: 2034619-16-2)

Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- (CAS: 2034619-16-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a cyclopropylmethoxy group and a difluoropiperidine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

The synthesis of Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- involves a multi-step process that ensures high yield and purity. Key steps include the introduction of the cyclopropylmethoxy group at the 2-position of the pyridine ring and the subsequent coupling with the 4,4-difluoropiperidine moiety. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound. Recent optimizations in the synthetic route have improved scalability, making it feasible for larger-scale production.

Pharmacological evaluations of 2034619-16-2 have revealed its potent activity as a modulator of specific biological targets. Preliminary in vitro studies indicate that the compound exhibits high affinity for certain kinase enzymes, which are implicated in various disease pathways. Notably, its selectivity profile suggests minimal off-target effects, a critical factor in reducing potential side effects. In vivo studies in animal models have further demonstrated its efficacy in disease-relevant contexts, with favorable pharmacokinetic properties such as good oral bioavailability and metabolic stability.

One of the most compelling aspects of Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- is its potential application in oncology. Recent research has highlighted its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Mechanistic studies using cell-based assays and xenograft models have provided insights into its mode of action, including the induction of apoptosis and suppression of angiogenesis. These findings underscore its promise as a therapeutic agent for cancer treatment, with ongoing investigations exploring its combination with existing therapies.

In addition to its anticancer properties, 2034619-16-2 has also been investigated for its role in inflammatory and autoimmune diseases. The compound's ability to modulate immune responses has been demonstrated in preclinical models of rheumatoid arthritis and multiple sclerosis. Its dual functionality as both an anti-inflammatory and immunomodulatory agent positions it as a versatile candidate for addressing complex disease mechanisms. Further studies are needed to elucidate its precise molecular targets and optimize its therapeutic window.

The safety profile of Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- has been assessed through a series of toxicological studies. Acute and subchronic toxicity evaluations in rodents have shown no significant adverse effects at therapeutic doses, suggesting a favorable safety margin. Genotoxicity assays, including Ames tests and micronucleus assays, have also yielded negative results, indicating a low risk of mutagenicity. These findings support the progression of the compound into more advanced stages of preclinical development.

Despite the promising data, several challenges remain in the development of 2034619-16-2. Issues such as formulation optimization, long-term toxicity, and potential drug-drug interactions need to be addressed. Additionally, the compound's intellectual property landscape and regulatory pathway will play a crucial role in its future commercialization. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate its transition into clinical trials.

In conclusion, Methanone, [2-(cyclopropylmethoxy)-4-pyridinyl](4,4-difluoro-1-piperidinyl)- (CAS: 2034619-16-2) represents a promising addition to the arsenal of bioactive molecules in chemical biology and drug discovery. Its unique structural attributes, combined with its potent and selective pharmacological activity, make it a compelling candidate for further investigation. Continued research efforts will be vital to fully realize its therapeutic potential and address the remaining challenges in its development pathway.

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